Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate
CAS No.: 6105-58-4
Cat. No.: VC10438298
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6105-58-4 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | ethyl 4-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-3-oxobutanoate |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | NHSYBLNUXNFULS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C |
| Canonical SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound integrates two pharmacologically significant moieties:
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Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. Substituents include:
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6-Ethoxy group (): Enhances lipid solubility and metabolic stability.
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4-Methyl group (): Modulates electronic effects and steric bulk.
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β-Ketobutanoate ester: Features a thioether linkage at position 4, connecting the quinazoline to the ester. The ketone at position 3 provides a reactive site for further derivatization .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.41 g/mol |
| Density (predicted) | 1.2–1.3 g/cm³ |
| Boiling Point | 280–300°C (estimated) |
| LogP (octanol-water) | 2.8–3.2 (predicted) |
| Solubility | Low in water; soluble in DMSO, ethanol |
These values are extrapolated from structurally related compounds, such as ethyl 4-(methylthio)-3-oxobutanoate (density: 1.1 g/cm³, boiling point: 231°C) and ethyl trifluoroacetoacetate (logP: 1.82) . The quinazoline moiety increases hydrophobicity, elevating the logP compared to simpler esters.
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Quinazoline-2-thiol preparation:
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Cyclocondensation of anthranilic acid derivatives with thiourea or thioacetamide.
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Functionalization via nucleophilic aromatic substitution to introduce ethoxy and methyl groups.
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Thioether formation:
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Reaction of quinazoline-2-thiol with ethyl 4-chloro-3-oxobutanoate under basic conditions.
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Detailed Synthesis Protocol
Step 1: Synthesis of 6-Ethoxy-4-methylquinazoline-2-thiol
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Combine 4-methylanthranilic acid (1.0 equiv) with thiourea (1.2 equiv) in polyphosphoric acid.
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Heat at 150°C for 6 hours to form the quinazoline-thiol intermediate.
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Alkylate with ethyl iodide in the presence of K₂CO₃ to introduce the ethoxy group.
Step 2: Coupling with β-Ketobutanoate Ester
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Dissolve quinazoline-2-thiol (1.0 equiv) in dry DMF.
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Add NaH (1.1 equiv) to generate the thiolate anion.
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Introduce ethyl 4-chloro-3-oxobutanoate (1.05 equiv) and stir at 60°C for 12 hours.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield: 60–70% (estimated based on analogous thioether formations) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.38 (t, 3H, Hz, −OCH₂CH₃),
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δ 2.45 (s, 3H, −CH₃),
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δ 4.32 (q, 2H, Hz, −OCH₂CH₃),
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δ 4.52 (s, 2H, −S−CH₂−),
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δ 7.85–8.10 (m, 3H, aromatic protons).
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¹³C NMR:
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δ 169.8 (C=O, ester),
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δ 203.5 (C=O, ketone),
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δ 160.2 (C−S).
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Mass Spectrometry
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ESI-MS: m/z 337.41 [M+H]⁺.
| Parameter | Recommendation |
|---|---|
| Storage | −20°C under inert atmosphere |
| Hazard Class | Irritant (Skin/Eye) |
| PPE | Gloves, goggles, lab coat |
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